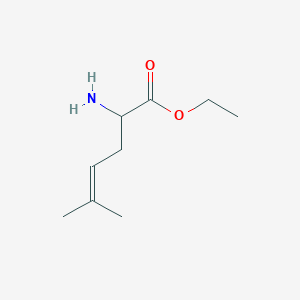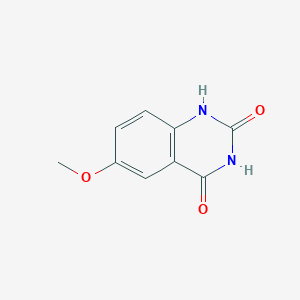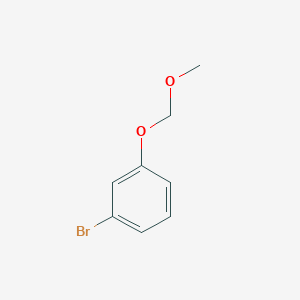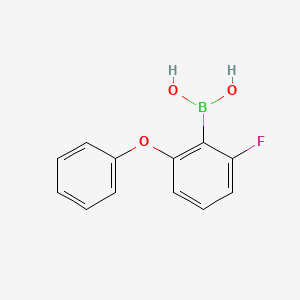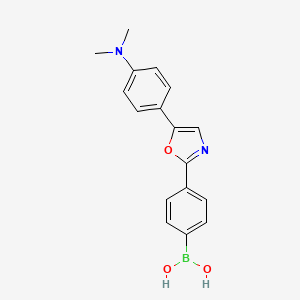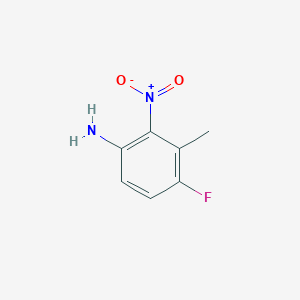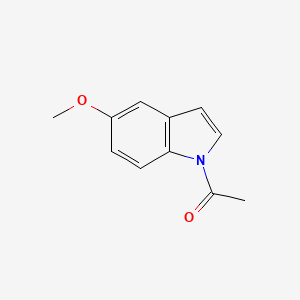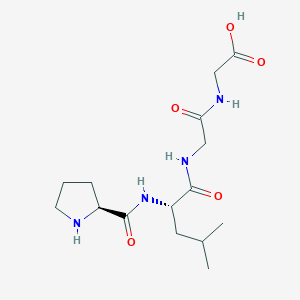
H-脯氨酰-亮氨酰-甘氨酰-甘氨酰-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Pro-leu-gly-gly-OH is a tetrapeptide composed of the amino acids proline, leucine, glycine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like H-Pro-leu-gly-gly-OH are often studied for their structural properties and biological activities.
科学研究应用
H-Pro-leu-gly-gly-OH has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-leu-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
In LPPS, the peptide is synthesized in solution, which allows for the use of different protecting groups and reaction conditions. This method can be advantageous for synthesizing longer peptides or those with complex sequences .
Industrial Production Methods
Industrial production of peptides like H-Pro-leu-gly-gly-OH typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
化学反应分析
Types of Reactions
H-Pro-leu-gly-gly-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common for peptides but can be used to modify specific residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents can be employed.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can yield hydroxyproline, while substitution reactions can result in peptides with altered sequences and properties .
作用机制
The mechanism of action of H-Pro-leu-gly-gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to exert their effects. For example, they may bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by occupying the active site .
相似化合物的比较
Similar Compounds
H-Gly-Pro-Hyp-Gly-OH: A collagen-like peptide used to study triple-helix formation and stability.
H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH: A peptide with similar structural properties but different biological activities.
Uniqueness
H-Pro-leu-gly-gly-OH is unique due to its specific sequence and the presence of proline and leucine, which confer distinct structural and functional properties. The combination of these amino acids can influence the peptide’s stability, solubility, and interactions with other molecules .
属性
IUPAC Name |
2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZOXDNRXYWQCI-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
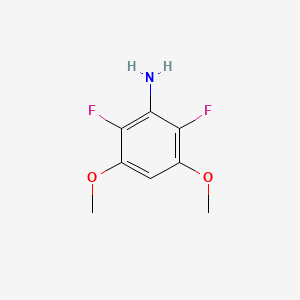
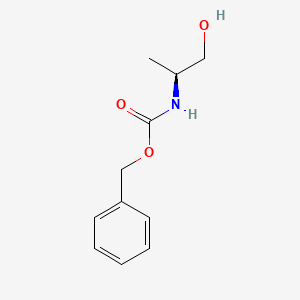
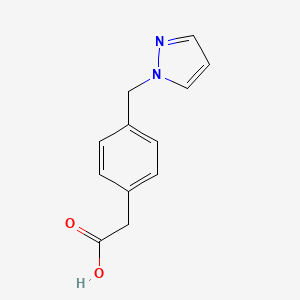
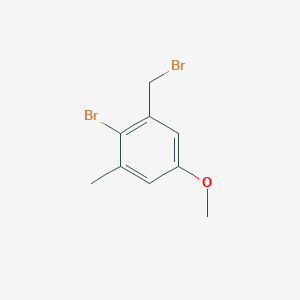
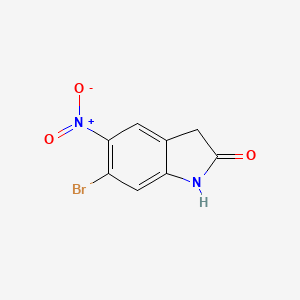
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

